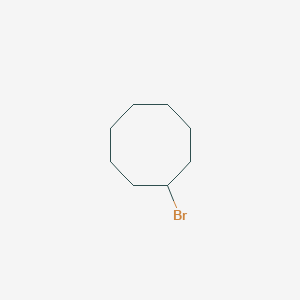

Bromocyclooctane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

bromocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKLBMQLKLKHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165916 | |

| Record name | Bromocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-09-8 | |

| Record name | Bromocyclooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1556-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromocyclooctane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HKX4AU2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Bromocyclooctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of bromocyclooctane (also known as cyclooctyl bromide). It is intended to serve as a technical resource, summarizing key data, outlining experimental protocols, and illustrating chemical principles relevant to its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized by a distinct, pungent odor.[1] As a brominated cycloalkane, it is a versatile intermediate in organic synthesis.[1] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅Br | [1][2] |

| Molecular Weight | 191.11 g/mol | [2] |

| CAS Number | 1556-09-8 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.21 g/mL | [1] |

| Melting Point | -83 °C | [1] |

| Boiling Point | 201-203 °C | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |

Spectroscopic Data

| Spectroscopic Data | Description / Expected Values | Source(s) |

| ¹H NMR | Estimated δ (ppm): • CH-Br: ~3.5 - 4.5 ppm (multiplet) • Cycloalkane CH₂: ~1.2 - 2.2 ppm (complex multiplets) | [3][4][5][6][7] |

| ¹³C NMR | Estimated δ (ppm): • C-Br: ~50 - 70 ppm • Cycloalkane CH₂: ~25 - 40 ppm | [8][9][10] |

| IR Spectroscopy | Key Absorptions (cm⁻¹): • C-H stretch (alkane): ~2850 - 2950 • C-Br stretch: ~500 - 600 | [2] |

| Mass Spectrometry | Key Features: • Molecular ion (M⁺) peak with characteristic M+2 isotope pattern for bromine (¹⁹⁰/¹⁹² amu). |

Note: The NMR chemical shifts provided are estimates. Researchers should perform their own spectral analysis for definitive structural characterization.

Chemical Reactivity and Applications

As a secondary alkyl bromide, this compound's reactivity is dominated by nucleophilic substitution and elimination reactions. The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophiles.

It is a key precursor for the formation of organometallic compounds, most notably Grignard reagents. The reaction with magnesium metal in an ether solvent yields cyclooctylmagnesium bromide, a potent nucleophile and strong base used to form new carbon-carbon bonds.[1] This reagent can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide.

Caption: Reaction pathway for Grignard reagent formation and subsequent nucleophilic addition.

Experimental Protocols

Protocol 1: Synthesis of this compound via Free-Radical Bromination

This protocol describes a representative method for the synthesis of this compound from cyclooctane. The reaction proceeds via a free-radical chain mechanism, initiated by light.[11][12][13]

Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions in a fume hood by trained personnel.

Materials:

-

Cyclooctane

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

UV lamp or a high-intensity incandescent light bulb

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclooctane in an inert solvent.

-

Initiation: Position a UV lamp or a bright light source close to the flask to initiate the reaction.

-

Addition of Bromine: Slowly add a solution of bromine in the same inert solvent to the flask using a dropping funnel. The addition should be done at a rate that maintains a pale orange color in the reaction mixture.

-

Reaction Monitoring: Continue stirring and irradiating the mixture. The disappearance of the bromine color indicates the consumption of the reagent. The reaction is complete when the color no longer fades upon cessation of bromine addition.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (to remove excess bromine), aqueous sodium bicarbonate (to neutralize any HBr), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It may cause irritation to the eyes and respiratory system.[1] It is also classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood. | [1] |

| First Aid | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Skin Contact: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention. |

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H15Br | CID 73783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. compoundchem.com [compoundchem.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. compoundchem.com [compoundchem.com]

- 11. byjus.com [byjus.com]

- 12. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

An In-depth Technical Guide on the Molecular Structure and Conformation of Bromocyclooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclooctane, a halogenated derivative of the conformationally complex cyclooctane ring system, presents a fascinating case study in stereochemistry and molecular dynamics. Understanding its three-dimensional structure is paramount for applications in organic synthesis, medicinal chemistry, and materials science, where molecular shape dictates reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon computational modeling and analogous experimental data.

Molecular Structure and Conformational Preferences

The eight-membered ring of cyclooctane is known for its flexibility and the existence of multiple low-energy conformations. The introduction of a bromine atom further diversifies this landscape. The primary conformations of the cyclooctane ring are the boat-chair (BC) and the crown (C) forms, with the boat-chair generally being the most stable for the parent cycloalkane.

For this compound, the position of the bromine atom (axial vs. equatorial-like) on these ring systems leads to a number of possible conformers. While extensive experimental data specifically for this compound is limited in publicly available literature, computational studies and data from analogous systems like bromocyclohexane and 2-halocyclooctanones provide significant insights.

Computational studies using Density Functional Theory (DFT) and molecular mechanics are crucial for elucidating the geometries and relative energies of these conformers. Such studies indicate that the boat-chair conformation is the most probable lowest-energy state for the cyclooctane ring in this compound. Within this conformation, the bromine atom can occupy pseudo-axial or pseudo-equatorial positions. Studies on similar compounds suggest a preference for the pseudo-equatorial position in less polar environments to minimize steric interactions.

Data Presentation

Due to the scarcity of direct experimental structural data for this compound, the following tables present calculated data from computational models (DFT) for the most stable boat-chair conformer with the bromine in a pseudo-equatorial position, alongside experimental data for the analogous bromocyclohexane for comparative purposes.

Table 1: Calculated Geometric Parameters for the Pseudo-Equatorial Boat-Chair Conformer of this compound (DFT B3LYP/6-31G)*

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.97 |

| C-C (average) | 1.54 |

| C-H (average) | 1.10 |

| Bond Angles (°) | |

| ∠C-C-Br | 111.5 |

| ∠C-C-C (average) | 116.0 |

| ∠H-C-H (average) | 108.5 |

| Selected Dihedral Angles (°) | |

| C-C-C-C (ring) | Varied (approx. -80 to 120) |

| Br-C-C-C | ~65 |

Table 2: Experimental Geometric Parameters for Equatorial Bromocyclohexane (Gas-Phase Electron Diffraction)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.967 |

| C-C (average) | 1.530 |

| C-H (average) | 1.112 |

| Bond Angles (°) | |

| ∠C-C-Br | 112.0 |

| ∠C-C-C (average) | 111.3 |

| ∠C-C-H (average) | 109.5 |

| Selected Dihedral Angles (°) | |

| C-C-C-C (ring) | ±55.9 |

| Br-C-C-C | 173.2 |

Table 3: Calculated Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

| Conformer | Relative Energy (kcal/mol) |

| Boat-Chair (Br pseudo-equatorial) | 0.00 (Reference) |

| Boat-Chair (Br pseudo-axial) | 0.85 |

| Crown (Br equatorial-like) | 1.52 |

| Crown (Br axial-like) | 2.10 |

| Boat-Boat | 5.20 |

Experimental Protocols

The determination of the molecular structure and conformational preferences of molecules like this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the relative populations of different conformers in solution and to gain insights into the dynamics of their interconversion.

Methodology:

-

Sample Preparation: Prepare a ~10-20 mM solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ for low polarity, acetone-d₆ for higher polarity). The choice of solvent is critical as it can influence the conformational equilibrium.

-

¹H and ¹³C NMR Spectra Acquisition:

-

Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra at room temperature on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

At room temperature, the conformational interconversion of this compound is typically fast on the NMR timescale, resulting in averaged signals.

-

-

Low-Temperature NMR:

-

To slow down the conformational exchange and observe individual conformers, acquire spectra at progressively lower temperatures (e.g., down to -80 °C or lower, solvent permitting).

-

At the coalescence temperature, the single averaged peak for a given nucleus will broaden. Below this temperature, separate signals for each conformer may be resolved.

-

-

Data Analysis:

-

Integrate the signals corresponding to the different conformers in the low-temperature spectra to determine their relative populations.

-

Use the population data to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K), where K is the equilibrium constant (ratio of conformer populations).

-

Analyze the coupling constants (³JHH) in the resolved spectra. The magnitude of these couplings is related to the dihedral angles via the Karplus equation, providing structural information about each conformer.

-

Advanced 2D NMR techniques like NOESY can be used to identify through-space interactions, providing further evidence for the spatial arrangement of atoms in each conformer.

-

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure of this compound.

Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step for flexible molecules.

-

Slow evaporation of a solution of this compound in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) at a constant, low temperature is a common method.

-

Vapor diffusion techniques can also be employed.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head and place it in a modern single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential disorder.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) over a wide range of angles using a CCD or CMOS detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters of the model against the experimental data using least-squares methods until the calculated and observed diffraction patterns match closely.

-

The final refined structure will provide precise bond lengths, bond angles, and torsion angles for the conformation present in the crystal lattice.

-

Mandatory Visualizations

Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a flexible molecule like this compound.

Caption: Workflow for conformational analysis of this compound.

Stereoselective Reaction Pathway: SN2 Substitution

The conformation of this compound can influence the stereochemical outcome of its reactions. For example, in an SN2 reaction, the nucleophile must attack the carbon atom from the side opposite to the leaving group (the bromine atom). The accessibility of this anti-periplanar trajectory is dependent on the conformation of the ring.

Navigating the Complex Conformational Landscape of Bromocyclooctane: A Theoretical and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of eight-membered rings presents a significant challenge in stereochemistry, with direct implications for molecular recognition and drug design. Bromocyclooctane, as a substituted cycloalkane, embodies this complexity. Its conformational preferences are dictated by a delicate balance of torsional strain, transannular interactions, and the steric and electronic effects of the bromine substituent. This technical guide provides a comprehensive overview of the theoretical conformational analysis of this compound, detailing the predominant conformations, the methodologies used to study them, and the expected energetic landscape.

The Conformational Zoo of Cyclooctane: A Brominated Perspective

Cyclooctane, the parent scaffold of this compound, is known for its multiple low-energy conformations. The most stable and populated of these is the boat-chair (BC) conformation. Another key conformation, slightly higher in energy, is the crown form. The introduction of a bromine atom to this flexible ring system is expected to further influence the relative energies of these conformers and introduce additional complexities due to the potential for axial and equatorial-like positioning of the substituent.

The primary conformations of this compound are anticipated to be derivatives of the boat-chair, twist-boat-chair, and crown families of cyclooctane. The position of the bromine atom (axial vs. equatorial-like) on these conformers will significantly impact their relative stabilities.

Quantitative Conformational Analysis: An Illustrative Overview

To provide a quantitative framework for understanding the conformational energetics of this compound, the following tables summarize expected relative energies and key dihedral angles. It is crucial to note that these values are illustrative and based on computational studies of cyclooctane and the well-understood principles of conformational analysis in substituted cycloalkanes. Precise experimental or high-level computational data for this compound is required for definitive quantification.

Table 1: Estimated Relative Energies of this compound Conformers

| Conformer | Bromine Position | Estimated Relative Energy (kcal/mol) |

| Boat-Chair | Equatorial-like | 0.00 (Reference) |

| Boat-Chair | Axial-like | 0.5 - 1.5 |

| Twist-Boat-Chair | - | 1.0 - 2.0 |

| Crown | - | 1.5 - 2.5 |

| Boat-Boat | - | > 5.0 |

Note: These are estimated values to illustrate the expected trend. The axial-like position for bromine on the boat-chair is expected to be less stable due to increased steric interactions.

Table 2: Key Dihedral Angles for the Boat-Chair Conformation of this compound (Illustrative)

| Dihedral Angle | Expected Value (degrees) |

| C1-C2-C3-C4 | 50 to 60 |

| C2-C3-C4-C5 | -80 to -90 |

| C3-C4-C5-C6 | 50 to 60 |

| C4-C5-C6-C7 | 50 to 60 |

| C5-C6-C7-C8 | -80 to -90 |

| C6-C7-C8-C1 | 50 to 60 |

| C7-C8-C1-C2 | -80 to -90 |

| C8-C1-C2-C3 | 50 to 60 |

Note: These are idealized angles for a boat-chair conformation. The actual values for this compound would be influenced by the bromine substituent.

Methodologies for Conformational Analysis

The elucidation of the conformational landscape of molecules like this compound relies on a synergistic combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for the experimental conformational analysis of molecules in solution.

Detailed NMR Experimental Workflow:

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.

-

¹H and ¹³C NMR Spectra Acquisition:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

-

Perform temperature-dependent NMR studies (e.g., from 298 K down to 183 K) to observe changes in the spectra that may indicate the "freezing out" of individual conformers.

-

-

Two-Dimensional NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining their spatial proximity in different conformers. For instance, observing NOEs between the proton on the bromine-bearing carbon and other specific protons in the ring can help differentiate between axial and equatorial-like positions of the bromine.

-

-

Analysis of Coupling Constants:

-

Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.

-

The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these values, the populations of different conformers can be estimated.

-

Computational Chemistry Protocols

Theoretical calculations are indispensable for determining the geometries, energies, and spectroscopic properties of different conformers.

Typical Computational Workflow:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify all possible low-energy conformers of this compound.

-

-

Geometry Optimization and Energy Calculation:

-

Take the low-energy conformers identified from the force-field search and perform geometry optimizations and frequency calculations using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), aug-cc-pVDZ).

-

The frequency calculations confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Calculation of NMR Parameters:

-

Using the optimized geometries, calculate NMR chemical shifts and spin-spin coupling constants using methods like the GIAO (Gauge-Including Atomic Orbital) method for chemical shifts. These calculated parameters can be compared with experimental data to validate the computational model and aid in the assignment of conformers.

-

-

Solvation Modeling:

-

To simulate the effect of a solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is particularly important when comparing computational results with experimental data obtained in solution.

-

Visualizing Conformational Relationships and Workflows

Caption: Interconversion pathways between major conformers of this compound.

Caption: Experimental workflow for NMR-based conformational analysis.

Caption: Computational workflow for theoretical conformational analysis.

Conclusion

The theoretical conformational analysis of this compound reveals a complex energetic landscape dominated by the boat-chair conformation. The precise energetic ordering and populations of the various conformers are highly sensitive to the position of the bromine substituent and the surrounding medium. A comprehensive understanding of this system necessitates a combined approach of high-level computational modeling and detailed experimental NMR studies. The methodologies and illustrative data presented in this guide provide a robust framework for researchers and drug development professionals to explore the conformational intricacies of this compound and other substituted eight-membered ring systems, ultimately aiding in the rational design of molecules with specific three-dimensional structures and biological activities.

Spectroscopic Profile of Bromocyclooctane: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for bromocyclooctane (C8H15Br), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal Assignment | Chemical Shift (δ) ppm |

| A (CH-Br) | 4.423 |

| B (CH₂) | 2.230 |

| C (CH₂) | 2.141 |

| D (CH₂) | 1.750 |

| E (CH₂) | 1.64 - 1.53 |

| F (CH₂) | 1.50 |

Note: Due to the conformational flexibility of the cyclooctane ring, the signals for the methylene protons (B-F) are complex and may overlap.

¹³C NMR (Carbon-13 NMR) Data

No experimental ¹³C NMR data for this compound was found in the searched databases. The following are estimated chemical shifts based on the analysis of similar cycloalkanes and the known substituent effects of bromine.

| Carbon Atom | Estimated Chemical Shift (δ) ppm |

| C-Br | 55 - 65 |

| C₂/C₈ | 35 - 45 |

| C₃/C₇ | 25 - 35 |

| C₄/C₆ | 20 - 30 |

| C₅ | 20 - 30 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2920 - 2850 | C-H stretch (alkane) | Strong |

| 1465 - 1445 | C-H bend (methylene) | Medium |

| 700 - 500 | C-Br stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Relative Intensity | Putative Fragment |

| 192/194 | Low | [C₈H₁₅Br]⁺ (Molecular Ion, M⁺) |

| 113 | Moderate | [C₈H₁₅]⁺ (Loss of Br) |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the C-Br and C-H bonds.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Usually, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structure.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Impact (EI) ionization is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of Bromocyclooctane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bromocyclooctane. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination.

Introduction to this compound and its Solubility

This compound (C8H15Br) is a cyclic alkyl halide. Its molecular structure, featuring a nonpolar eight-carbon ring and a polar carbon-bromine bond, dictates its solubility behavior in various organic solvents. The general principle of "like dissolves like" is the primary determinant of its solubility.[1][2][3][4] This principle suggests that nonpolar or weakly polar compounds will dissolve well in solvents of similar polarity, due to favorable intermolecular interactions.[2][3][5] Haloalkanes, such as this compound, are generally considered to be soluble in many common organic solvents.[5][6]

Theoretical Solubility Profile

The solubility of this compound is governed by the balance of its nonpolar hydrocarbon backbone and the polar C-Br bond. The large nonpolar surface area of the cyclooctyl ring suggests that van der Waals dispersion forces will be the predominant intermolecular interaction with nonpolar solvents. The polar C-Br bond allows for dipole-dipole interactions with polar solvents. However, this compound is not capable of hydrogen bonding with protic solvents, which will limit its solubility in solvents like water and, to a lesser extent, alcohols.[5][7]

Based on these principles, the expected qualitative solubility of this compound in various classes of organic solvents is summarized in the table below.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on established chemical principles.

| Solvent Class | Specific Solvent Examples | Expected Solubility | Predominant Intermolecular Forces |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Van der Waals, Dipole-Dipole |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Van der Waals, Dipole-Dipole |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Van der Waals, Dipole-Dipole |

| Esters | Ethyl acetate, Butyl acetate | High | Van der Waals, Dipole-Dipole |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | Van der Waals (π-stacking) |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon tetrachloride | High | Van der Waals, Dipole-Dipole |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | Van der Waals, Dipole-Dipole |

| Nonpolar Solvents | Hexane, Cyclohexane, Pentane | High | Van der Waals (Dispersion) |

| Protic Polar Solvents | Water | Very Low / Insoluble | Limited Dipole-Dipole, unfavorable disruption of water's hydrogen bonding network |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer if a chromophore is present or can be derivatized).

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid solute ensures that equilibrium is reached from a state of saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for a prolonged period (e.g., 24 hours) to allow the excess undissolved this compound to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved microparticles.

-

Record the exact weight of the transferred filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative data on the solubility of this compound is sparse, a strong theoretical understanding of its molecular structure allows for reliable qualitative predictions. It is expected to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar protic solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. This information is essential for researchers and professionals in drug development and other scientific fields where this compound may be used as a reagent or intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Haloalkanes dissolve easily in organic solvents, why? [allen.in]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. chembk.com [chembk.com]

- 7. bppchemistry.weebly.com [bppchemistry.weebly.com]

Thermophysical properties of brominated cycloalkanes

An In-depth Technical Guide to the Thermophysical Properties of Brominated Cycloalkanes

Introduction

Brominated cycloalkanes are a class of halogenated organic compounds characterized by a cycloalkane ring structure with one or more bromine atoms as substituents. These compounds serve as important intermediates and building blocks in various fields, including organic synthesis, materials science, and particularly in the development of pharmaceuticals and agrochemicals.[1][2] The thermophysical properties of these substances—such as their melting and boiling points, density, viscosity, and thermal conductivity—are critical parameters that dictate their behavior in chemical processes, influence reaction kinetics, and determine their suitability for specific applications. Understanding these properties is paramount for researchers and scientists in process design, reaction optimization, and formulation development.

This technical guide provides a comprehensive overview of the core thermophysical properties of key brominated cycloalkanes. It includes tabulated quantitative data, detailed descriptions of experimental protocols for property determination, and diagrams illustrating the experimental workflows.

Thermophysical Property Data

The following tables summarize the key thermophysical properties for bromocyclopentane and bromocyclohexane, two of the most common brominated cycloalkanes. The data has been compiled from various critically evaluated sources.

Table 1: Key Thermophysical Properties of Bromocyclopentane and Bromocyclohexane

| Property | Bromocyclopentane (C₅H₉Br) | Bromocyclohexane (C₆H₁₁Br) |

| Molar Mass | 149.03 g/mol [3] | 163.06 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1][2] | Colorless liquid[4][5] |

| Melting Point | -45 °C (228.15 K)[1] | -57 °C (216 K)[4] |

| Boiling Point | 137-139 °C (410-412 K)[2][6] | 166-167 °C (439-440 K)[4] |

| Density | 1.39 g/mL at 25 °C[6] | 1.324 g/cm³ at 25 °C[4][5] |

| Refractive Index (n20/D) | 1.488[6] | 1.495[5] |

Table 2: Additional Thermophysical Data

| Property | Bromocyclopentane (C₅H₉Br) | Bromocyclohexane (C₆H₁₁Br) |

| CAS Number | 137-43-9[7] | 108-85-0[8] |

| Dynamic Viscosity (η) | Data not readily available in provided search results. | 0.0003921 to 0.0057128 Pa·s (Temperature dependent)[8] |

| Liquid Phase Heat Capacity (Cp,liquid) | Data not readily available in provided search results. | 182.10 J/mol·K[8] |

| Thermal Conductivity (Liquid) | Data not readily available in provided search results. | Available over a temperature range of 220 K to 600 K[9] |

| Solubility | Insoluble in water; Soluble in ethanol and ether[2] | Miscible with ethanol, ether, acetone, benzene[5] |

Experimental Protocols for Property Determination

The accurate measurement of thermophysical properties is essential for validating theoretical models and ensuring process safety and efficiency. The following sections detail the standard experimental methodologies for determining the key properties of liquid organic compounds like brominated cycloalkanes.

Melting and Boiling Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions to a liquid.[10] It is a key indicator of purity; impurities tend to depress and broaden the melting point range. The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to change into a gas.[11][12]

Common Experimental Protocols:

-

Capillary Method (Thiele Tube or Mel-Temp Apparatus): This is the most common laboratory method. A small amount of the solid sample is packed into a thin-walled capillary tube, which is then attached to a thermometer. The assembly is heated slowly and uniformly in a heating bath (like a Thiele tube filled with oil) or a metal block (like a Mel-Temp apparatus).[12] The temperatures at which melting begins and is complete are recorded as the melting range.

-

Boiling Point Determination: For boiling point, a small amount of the liquid is placed in a small test tube with an inverted capillary tube inside.[11] The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.[11]

Density Measurement

Density is the mass of a substance per unit of volume. It is a fundamental property used in mass-to-volume conversions and for assessing product quality.[13][14]

Common Experimental Protocols:

-

Hydrometer: A hydrometer is an instrument that measures the specific gravity (density relative to water) of a liquid.[15] The device, a weighted glass float, is placed in the liquid. It sinks to a level corresponding to the liquid's density, which is read directly from a calibrated scale on its stem.[15] Temperature corrections are often necessary as most hydrometers are calibrated at a standard temperature (e.g., 60°F).[15]

-

Pycnometer (Density Bottle): A pycnometer is a flask with a precise, known volume. The density of a liquid is determined by accurately weighing the pycnometer when empty, then when filled with the liquid, and finally when filled with a reference liquid of known density (like water). This method is highly accurate for determining the density of liquids.[16]

-

Vibrating Element Meters: Modern instruments measure density based on a vibrating-element principle.[13][17] The frequency at which a U-shaped tube vibrates changes based on the density of the fluid filling it; a higher density results in a lower vibration frequency.[17] These meters are often used for continuous process monitoring.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.[18] It is a critical parameter in applications involving fluid dynamics, such as pumping, mixing, and coating processes.

Common Experimental Protocols:

-

Ostwald Viscometer (Capillary Viscometer): This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.[19] The viscosity is then calculated by comparing this time to the flow time of a reference liquid with a known viscosity.

-

Falling Sphere Viscometer: This technique measures viscosity by determining the terminal velocity of a small sphere falling through the liquid under the influence of gravity.[16] The viscosity of the fluid can be calculated using Stokes' law, which relates the viscosity to the sphere's size and density, the liquid's density, and the sphere's terminal velocity.[16]

Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat. For liquids, this property is crucial in heat transfer applications.[20]

Common Experimental Protocols:

-

Transient Hot-Wire Method: This is a standard and accurate method for measuring the thermal conductivity of fluids.[21] It involves immersing a thin platinum wire into the liquid, which acts as both a heating element and a temperature sensor. A step-voltage is applied, causing the wire to heat up. The thermal conductivity of the surrounding liquid is determined by analyzing the rate of temperature increase of the wire over time.[21]

Structure-Property Relationships

The thermophysical properties of cycloalkanes are influenced by their molecular structure. Generally, as the number of carbon atoms in the ring increases, so do the boiling point, melting point, and density.[22][23] This trend is due to the increase in molecular weight and surface area, which leads to stronger London dispersion forces between molecules.[22][23]

The introduction of a heavy bromine atom significantly increases the molecular weight and polarity compared to the parent cycloalkane, resulting in substantially higher boiling points and densities. For instance, the boiling point of cyclohexane is approximately 81 °C, whereas bromocyclohexane boils at 166-167 °C.[4] This elevation is due to both the increased mass and the introduction of dipole-dipole interactions alongside the London dispersion forces.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Bromocyclopentane | 137-43-9 [chemicalbook.com]

- 3. Bromocyclopentane - Wikipedia [en.wikipedia.org]

- 4. Bromocyclohexane - Wikipedia [en.wikipedia.org]

- 5. Bromocyclohexane | 108-85-0 [chemicalbook.com]

- 6. 溴代环戊烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclopentane, bromo- (CAS 137-43-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Cyclohexane, bromo- (CAS 108-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. bromocyclohexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. Density & Viscosity Meters for Liquids | Rosetta [rosetta-technology.com]

- 14. Density measurement [gteek.com]

- 15. Methods of Property Characterization Used [faculty.washington.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Density and Viscosity | Emerson US [emerson.com]

- 18. Density Measurement Using Pressure Transmitters [transmittershop.com]

- 19. suniv.ac.in [suniv.ac.in]

- 20. iosrjournals.org [iosrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Cycloalkane - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

Bromocyclooctane: A Versatile Building Block for Novel Therapeutics and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocyclooctane, a halogenated cyclic alkane, is emerging as a valuable and versatile intermediate in the field of organic synthesis with significant potential for applications in medicinal chemistry and materials science. Its unique structural features and reactivity profile make it an attractive starting material for the synthesis of a diverse array of complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its role in the development of new antimicrobial and anticancer compounds. Detailed experimental protocols, quantitative biological data, and key synthetic pathways are presented to facilitate further research and development in this promising area.

Core Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective utilization in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅Br | [1][2] |

| Molecular Weight | 191.11 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 201-203 °C | [2] |

| Density | 1.21 g/mL | [2] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [2] |

Synthetic Utility of this compound

The reactivity of this compound is dominated by the carbon-bromine bond, which allows for a variety of transformations, making it a key building block in organic synthesis.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions (SN1 and SN2), enabling the introduction of a wide range of functional groups. This versatility is crucial for the synthesis of diverse molecular scaffolds.

Grignard Reagent Formation

One of the most important applications of this compound in synthesis is its conversion to the corresponding Grignard reagent, cyclooctylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This reaction is fundamental for constructing more complex molecular architectures from the cyclooctane core.

Applications in Medicinal Chemistry

The cyclooctane scaffold is present in a number of biologically active compounds. The ability to functionalize this ring system via this compound opens up avenues for the discovery of novel therapeutics.

Antimicrobial Applications

Derivatives of cyclooctane have demonstrated promising activity against a range of pathogenic microorganisms. While research is ongoing, the synthesis of novel cyclooctanone-based heterocycles has yielded compounds with significant antibacterial and antifungal properties.

The following table summarizes the minimum inhibitory concentration (MIC) values for representative cyclooctanone-based heterocyclic derivatives against various microbial strains. These compounds can be conceptually derived from this compound through an oxidation step.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 9 | [3] |

| Isoxazole Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 9 | [3] |

| Pyrimidine Derivative | Pseudomonas aeruginosa | 11-12 | [3] |

Anticancer Applications

Brominated organic compounds have garnered significant interest in cancer research due to their potential to induce apoptosis in tumor cells. While direct anticancer studies on this compound derivatives are limited, the broader class of brominated compounds provides a strong rationale for its investigation in this area. For instance, brominated chalcone derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.

The table below presents the half-maximal inhibitory concentration (IC50) values for a representative brominated chalcone derivative against several human cancer cell lines. This data illustrates the potential of incorporating bromine into organic molecules to achieve anticancer activity.

| Cancer Cell Line | IC50 (µM) | Reference |

| MGC803 (Gastric Cancer) | 3.57 | [4] |

| HGC27 (Gastric Cancer) | 5.61 | [4] |

| SGC7901 (Gastric Cancer) | 4.89 | [4] |

Experimental Protocols

To facilitate the practical application of this compound in research, detailed protocols for key transformations are provided below.

Protocol 1: Synthesis of Cyclooctanone from this compound via Kornblum Oxidation

This protocol describes a method for the conversion of this compound to cyclooctanone, a key intermediate for the synthesis of bioactive heterocyclic compounds. The Kornblum oxidation provides a means to transform an alkyl halide into a carbonyl compound.[3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous DMSO.

-

Add triethylamine to the solution.

-

Heat the reaction mixture to a temperature appropriate for the Kornblum oxidation of a secondary bromide, typically between 100-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude cyclooctanone by column chromatography or distillation.

Protocol 2: Formation of Cyclooctylmagnesium Bromide (Grignard Reagent)

This protocol details the preparation of cyclooctylmagnesium bromide from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Gentle warming may be necessary to initiate the reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, which should be used immediately in subsequent reactions.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the research applications of this compound.

Caption: Synthetic pathways originating from this compound.

Caption: Workflow for the preparation of cyclooctylmagnesium bromide.

Caption: Proposed apoptotic pathway for a brominated anticancer agent.[4]

Conclusion

This compound serves as a highly adaptable and valuable precursor in organic synthesis, with clear potential for the development of novel bioactive compounds. Its utility in forming functionalized cyclooctane derivatives, particularly through Grignard reagent formation and subsequent reactions, provides a robust platform for medicinal chemistry exploration. The demonstrated antimicrobial and anticancer activities of related compounds underscore the promise of this compound-derived molecules as future therapeutic agents. The experimental protocols and conceptual pathways outlined in this guide are intended to serve as a foundational resource for researchers aiming to unlock the full potential of this versatile chemical entity. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted and expected to yield significant advancements in drug discovery and development.

References

Bromocyclooctane safety, handling, and disposal guidelines

An In-depth Technical Guide to the Safe Handling and Disposal of Bromocyclooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for this compound (CAS No: 1556-09-8), also known as cyclooctyl bromide. Adherence to these guidelines is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling.

| Property | Value | Source |

| Molecular Formula | C8H15Br | [1][2] |

| Molecular Weight | 191.12 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 201-203 °C | [1] |

| Density | 1.21 g/mL | [1] |

| Vapor Pressure | 0.302 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |

Safety and Hazards

This compound is a hazardous chemical that requires careful handling. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source:[3]

Primary Hazards:

-

Irritant: May cause irritation to the skin, eyes, and respiratory system.[1]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure to this compound. All PPE should be inspected for integrity before each use.

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Chemical Splash Goggles | Must meet ANSI Z87.1 or European Standard EN 166 standards.[2][4] |

| Hands | Chemical-Resistant Gloves | Viton® gloves are recommended. Disposable nitrile gloves may offer initial protection, but should be changed immediately upon contact. Always consult the glove manufacturer's compatibility data.[2][4] |

| Body | Laboratory Coat | A long-sleeved, buttoned lab coat is required to protect skin and personal clothing.[2][4] |

| Respiratory | Fume Hood / Respirator | All work must be conducted in a certified chemical fume hood.[4] For large-scale operations or in case of ventilation failure, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |

Safe Handling and Storage

A systematic approach to handling and storing this compound is essential for laboratory safety.

Handling:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Ensure adequate ventilation.[2]

-

Wash hands thoroughly after handling.[5]

-

Avoid contact with oxidants and strong acids.[1]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[2] |

Note to Physician: Treat symptomatically. Symptoms may be delayed.[2]

Accidental Release and Spill Cleanup

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

Personal Precautions:

-

Ensure adequate ventilation.[2]

-

Wear appropriate personal protective equipment as outlined in Section 3.[2]

-

Evacuate unnecessary personnel from the area.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[6]

-

Do not let the product enter drains.

Methods for Containment and Clean-up:

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[6]

Caption: Decision workflow for responding to a this compound spill.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[2]

Specific Hazards Arising from the Chemical:

-

Thermal decomposition can lead to the release of irritating gases and vapors.[2]

Protective Equipment and Precautions for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]

Disposal Considerations

Waste from this compound must be handled as hazardous waste and disposed of in accordance with federal, state, and local environmental control regulations.

-

Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[2]

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[6]

-

Contaminated Packaging: Empty containers retain product residue and can be dangerous. Do not re-use empty containers.[2]

Experimental Protocol: General Safe Handling Workflow for a Reaction

This section provides a generalized workflow for using this compound in a chemical reaction, emphasizing safety checkpoints.

1. Pre-Experiment Preparation:

- Review the Safety Data Sheet (SDS) for this compound and all other reagents.

- Ensure a certified chemical fume hood is available and functioning correctly.

- Verify that an eyewash station and safety shower are accessible and unobstructed.

- Assemble all necessary glassware, reagents, and waste containers inside the fume hood to minimize movement.

2. Personal Protective Equipment (PPE) and Engineering Controls:

- Don all required PPE as specified in Section 3 before handling the chemical.

- Conduct all manipulations of this compound, including weighing and transferring, exclusively within the fume hood.

3. Reaction Setup and Execution:

- Keep the container of this compound tightly sealed when not in use.

- If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

- Ensure the reaction apparatus is securely clamped and has appropriate pressure relief if necessary.

4. Post-Reaction Workup and Waste Disposal:

- Quench the reaction safely according to the specific protocol.

- Segregate halogenated organic waste from non-halogenated waste streams.

- Place all this compound-contaminated waste into a designated, clearly labeled hazardous waste container.

5. Decontamination:

- Clean all glassware and the work area thoroughly.

- Remove PPE carefully to avoid skin contamination and dispose of disposable items in the appropriate waste stream.

- Wash hands thoroughly with soap and water after the experiment is complete.

// Node Definitions

prep [label="1. Pre-Experiment Preparation\n(SDS Review, Fume Hood Check)", fillcolor="#F1F3F4", fontcolor="#202124"];

ppe [label="2. Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"];

setup [label="3. Reaction Setup in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reaction [label="4. Execute Reaction\n(Monitor Temperature and Pressure)", fillcolor="#FBBC05", fontcolor="#202124"];

workup [label="5. Post-Reaction Workup", fillcolor="#34A853", fontcolor="#FFFFFF"];

waste [label="6. Segregate and Dispose of\nHalogenated Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"];

decon [label="7. Decontaminate Glassware\nand Work Area", fillcolor="#34A853", fontcolor="#FFFFFF"];

cleanup [label="8. Final Cleanup and Hand Washing", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

prep -> ppe;

ppe -> setup;

setup -> reaction;

reaction -> workup;

workup -> waste;

waste -> decon;

decon -> cleanup;

}

Caption: A generalized workflow for the safe handling of this compound in a laboratory experiment.

References

- 1. This compound [chembk.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C8H15Br | CID 73783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Reactivity and Stability of Bromocyclooctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of bromocyclooctane. As an eight-membered cycloalkane derivative, its unique conformational flexibility significantly influences its chemical behavior. This document delves into the thermodynamic and kinetic aspects of this compound, exploring its participation in nucleophilic substitution and elimination reactions. Detailed experimental protocols for key transformations and spectroscopic data for characterization are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying principles governing the reactivity of this versatile synthetic intermediate.

Introduction

This compound (C8H15Br) is a halogenated cyclic alkane that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of the bromine atom, which can be readily displaced or eliminated to introduce a variety of functional groups or to form unsaturated systems. The reactivity and stability of this compound are intricately linked to the conformational dynamics of the cyclooctane ring, which is known for its complexity, with several conformers of comparable energy.[2] Understanding these conformational influences is paramount for predicting and controlling the outcomes of its reactions. This guide aims to provide a detailed technical overview for researchers and professionals in the fields of chemistry and drug development.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C8H15Br | [3] |

| Molecular Weight | 191.11 g/mol | [3] |

| Boiling Point | 201-203 °C | [1] |

| Density | 1.21 g/mL | [1] |

| 1H NMR Spectroscopy | See detailed analysis below | [3] |

| 13C NMR Spectroscopy | See detailed analysis below | |

| IR Spectroscopy | See detailed analysis below | [3] |

| Mass Spectrometry (GC-MS) | m/z peaks at 111, 69, 41 | [3] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a complex multiplet for the methine proton attached to the bromine atom and a series of overlapping multiplets for the methylene protons of the cyclooctane ring. The complexity arises from the various conformations of the ring, leading to a range of chemical environments for the protons.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows a distinct signal for the carbon atom bonded to bromine, typically in the range of 50-60 ppm. The other carbon atoms of the ring appear as a group of signals in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum of this compound exhibits characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-Br stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2). The base peak is often observed at m/z corresponding to the loss of the bromine atom.[5]

Stability and Conformational Analysis

The stability of this compound is largely dictated by the conformational preferences of the cyclooctane ring. Unlike the rigid chair conformation of cyclohexane, cyclooctane can adopt several low-energy conformations, with the boat-chair and crown conformations being the most stable.[2] The presence of a bromine atom further influences the conformational equilibrium.

Computational studies on 2-halocyclooctanones suggest that the pseudo-equatorial conformation of the halogen is generally preferred in nonpolar solvents for chlorine, bromine, and iodine derivatives.[6] This preference is attributed to minimizing steric interactions.

Reactivity of this compound

This compound undergoes a variety of reactions typical of secondary alkyl halides, primarily nucleophilic substitution and elimination reactions. The flexible nature of the eight-membered ring allows for a competition between SN1, SN2, E1, and E2 pathways, with the outcome being highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The mechanism can be either bimolecular (SN2) or unimolecular (SN1).

-

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. Due to the flexibility of the cyclooctane ring, a conformation that allows for backside attack is accessible.

-

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary cyclooctyl carbocation is relatively stable, making the SN1 pathway viable.[1] The reaction of tertiary halides like 2-bromo-2-methylpropane with water, which proceeds via an SN1 mechanism, is significantly faster than the reaction of primary halides.[8]